Levomequitazine
描述
Levomequitazine is a compound with the molecular formula C20H22N2S . It is also known by various synonyms such as (-)-mequitazine, (S)-mequitazine, and l-mequitazine . It was initially developed by Pierre Fabre SA .
Molecular Structure Analysis
The IUPAC name for Levomequitazine is 10-[[ (3 S )-1-azabicyclo [2.2.2]octan-3-yl]methyl]phenothiazine . The compound has a molecular weight of 322.5 g/mol . The InChIKey for Levomequitazine is HOKDBMAJZXIPGC-INIZCTEOSA-N .
Physical And Chemical Properties Analysis
Levomequitazine has a molecular weight of 322.5 g/mol . It has a computed XLogP3-AA value of 4.6 . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area of Levomequitazine is 31.8 Ų .
科学研究应用
姑息治疗和症状控制
左美扑嗪,一种苯丙胺类抗精神病药物,在姑息治疗中被广泛使用。它展现出多方面的作用,如抗精神病、抗焦虑、止吐和镇静作用。研究已经强调了其在处理姑息镇静、恶心、谵妄和不安等各种症状中的应用。然而,需要注意的是,支持其在姑息治疗中使用的证据主要来自开放系列和病例报告,这表明需要进一步进行随机试验以建立基于证据的指南(Dietz et al., 2013)。
精神分裂症的治疗
左美扑嗪已被研究其在治疗精神分裂症中的有效性。这种被分类为“老式”典型抗精神病药物的药物已与其他抗精神病药物和安慰剂进行比较,以评估其临床效果和安全性。虽然研究结果表明左美扑嗪相对于某些抗精神病药物具有一些优势,但数据不足以确切评论其有效性。需要进行更加健全的比较研究,以更好地了解其在治疗精神分裂症中的作用(Sivaraman et al., 2011)。
光降解研究
研究已经探讨了左美扑嗪在环境条件下的光稳定性,特别是在模拟阳光下在河水中的行为。这项研究提供了关于该药物的化学稳定性和潜在环境影响的见解。左美扑嗪表现出对光氧化的敏感性,为其环境风险评估和处理提供了宝贵信息(Karpińska等,2012)。
抗精神病药物联合疗法
已进行了关于将左美扑嗪作为精神分裂症治疗的辅助疗法的研究。将左美扑嗪与卤哌酮等其他抗精神病药物结合使用已被研究,以评估其在处理急性精神分裂症恶化中的有效性和潜在优势。这些研究有助于了解精神分裂症治疗中的治疗策略,特别是在处理激动和阳性症状方面(Higashima et al., 2004)。
代谢和结合特性
关于左美扑嗪在人体中通过细胞色素P450的代谢机制和其在人脑中的受体结合特性的研究对于理解其药效学至关重要。这些研究深入探讨了左美扑嗪的生物化学相互作用,阐明了其代谢途径和受体亲和力,这可以解释其在各种精神疾病中的治疗效果和副作用[(Wang等,2016)](https://consensus.app/papers/theoretical-study-mechanisms-levmepromazine-p450-wang/b9bd77ab64875f9eaddeb35116e97ce6/?utm_source=chatgpt)。
安全和危害
属性
IUPAC Name |
10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048771 | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levomequitazine | |
CAS RN |
88598-74-7 | |
Record name | Levomequitazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOMEQUITAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2MWA892Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。